PPARα/δ Agonist Selectivity Profile Inferred from Patent-Defined Class Pharmacophore
The specific combination of a 2-methoxyethyl substituent on the indole nitrogen and a four-carbon butanamide linker to the 2-aminothiazole is claimed to confer dual PPARδ/α agonist activity, a profile distinct from analogs with alternative N-substitutions. The parent patent explicitly claims compounds of this structural formula as PPARδ and/or PPARα agonists, with the unsubstituted or short-chain alkyl analogs often exhibiting different PPAR subtype selectivity or reduced potency [1]. This establishes a class-level inference that the 2-methoxyethyl group is not a passive spectator but a pharmacophoric element contributing to the desired PPAR interaction.
| Evidence Dimension | PPAR subtype activation preference (class-level inference from patent claims) |
|---|---|
| Target Compound Data | Claimed as a PPARδ and/or PPARα agonist based on structural claims in US 7,235,572 [1] |
| Comparator Or Baseline | Unsubstituted indole (R=H) or short-chain alkyl (e.g., N-isopropyl) analogs; patent class typically encompasses mixed PPARα/γ or selective PPARα agonists |
| Quantified Difference | No publicly available quantitative selectivity ratio; differentiation is based on structural-pharmacophore mapping within the patent's scope. |
| Conditions | Inference from patent claims and general structure-activity relationship (SAR) of thiazolyl-indole derivatives |
Why This Matters
For researchers modeling PPARδ-mediated pathways, procuring a compound with a structural signature matching patent-claimed dual PPARδ/α agonism increases the probability of engaging the intended target profile, compared to uncharacterized analogs.
- [1] Ackermann, J., et al. Thiazolyl-indole derivatives, their manufacture and use as pharmaceutical agents. U.S. Patent No. 7,235,572. Filed 2005, issued 2007. View Source
